Oxadiazon

Catalog No.
S538340
CAS No.
19666-30-9
M.F
C15H18Cl2N2O3
M. Wt
345.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxadiazon

CAS Number

19666-30-9

Product Name

Oxadiazon

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one

Molecular Formula

C15H18Cl2N2O3

Molecular Weight

345.2 g/mol

InChI

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3

InChI Key

CHNUNORXWHYHNE-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl

Solubility

Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C)
Soluble in solvents
In water, 0.7 mg/l @ 24 °C

Synonyms

2-(tert-butyl)-4-(2,4-dichloro-5-isopropyloxy-phenyl) delta(2)-1,3,4-oxadiazoline-5-one, oxadiazon, Ronstar

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl

Description

The exact mass of the compound Oxadiazon is 344.0694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.03e-06 msolubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °c)soluble in solventsin water, 0.7 mg/l @ 24 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Teratogens. However, this does not mean our product can be used or applied in the same or a similar way.

Oxadiazon is a chemical compound primarily utilized as a herbicide, particularly effective against a variety of broadleaf weeds and grasses. Its chemical formula is C15H18Cl2N2O3C_{15}H_{18}Cl_{2}N_{2}O_{3}, and it belongs to the class of oxadiazoles. Registered for use since 1978, oxadiazon acts by inhibiting photosynthesis in plants, making it particularly useful in agricultural settings, such as sod farms and conifer nurseries .

  • Herbicidal Effect: Oxadiazon acts by inhibiting the plant enzyme protoporphyrinogen oxidase (PPO) []. This enzyme plays a crucial role in chlorophyll biosynthesis. Disruption of this process leads to the accumulation of phytotoxic compounds, ultimately killing the germinating weeds.
  • Toxicity: Oxadiazon is considered practically non-toxic to mammals based on acute studies [, ]. However, it's important to follow recommended handling practices to avoid potential hazards.
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity concerns reported in scientific literature.
  • Understanding herbicide resistance: Researchers use Oxadiazon to study how weeds develop resistance to herbicides. By exposing weeds to Oxadiazon under controlled conditions, scientists can investigate the mechanisms behind resistance and develop strategies to manage it
  • Environmental fate and degradation: Oxadiazon's behavior in the environment is a subject of scientific inquiry. Researchers study how Oxadiazon degrades in soil and water, investigating the factors influencing its persistence and potential impact on non-target organisms [Source: Journal of Agricultural and Food Chemistry [JACF]]()
  • Developing application methods: Scientific research explores methods to optimize the application of Oxadiazon. This can involve studies on formulation development, application timing, and soil incorporation techniques to enhance weed control efficacy while minimizing environmental impact
, particularly in its role as a herbicide. Its mode of action involves the inhibition of photosynthesis, which is crucial for plant growth. The compound is stable under normal conditions but can decompose under extreme heat or light, potentially forming hazardous byproducts such as hydrogen chloride and nitrogen oxides .

Reaction Example

A notable reaction involving oxadiazon is its transformation in the presence of Lewis acids, which can facilitate the conversion of residual oxadiazon into other derivatives like oxadiazon phenol. The reaction typically involves the following steps:

  • Dissolution of oxadiazon in a suitable solvent.
  • Catalysis using Lewis acids (e.g., aluminum trichloride).
  • Separation and purification of the resulting compound .

The synthesis of oxadiazon can be achieved through several methods. One notable method involves the use of crystallization mother liquor from previous syntheses, employing Lewis acid catalysis to enhance yield and reduce side reactions. The process typically includes:

  • Recovery of ethanol from the crystallization mother liquor.
  • Addition of solvents such as dichloromethane.
  • Stirring and maintaining temperature for optimal reaction conditions.
  • Purification through distillation and filtration techniques .

Oxadiazon finds extensive applications in agriculture as a pre-emergent herbicide. Its primary uses include:

  • Treatment of sod farms.
  • Application in conifer nurseries.
  • Use in landscape management for ornamental plants and shrubs .

Due to its effectiveness against specific weed species, it has become a preferred choice for managing weed populations in various agricultural settings.

Studies on oxadiazon interactions indicate that it can bind to organic matter and sediments in aquatic environments, leading to potential accumulation and ecological risks. Its light-dependent activity suggests that its toxicity may vary with environmental conditions . Furthermore, there are concerns about its interaction with other pesticides due to potential cumulative effects on non-target organisms.

Several compounds share structural or functional similarities with oxadiazon. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
OxaziclomeC13H12ClN2OHerbicideLess persistent than oxadiazon; targets different weed species .
DacthalC12H12Cl2NHerbicideBroad-spectrum but less effective on certain weeds compared to oxadiazon .
TrifluralinC13H16F3NPre-emergent herbicideMore volatile; used primarily for annual grasses .

Oxadiazon's unique combination of stability under normal conditions and effectiveness against specific weeds distinguishes it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Oxydiazon is a crystalline solid. Used as an herbicide.
White odorless solid; [Merck Index]

Color/Form

White crystals
Colorless crystals

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

344.0694478 g/mol

Monoisotopic Mass

344.0694478 g/mol

Heavy Atom Count

22

Density

1.26 mg/l

LogP

4.8 (LogP)
log Kow = 4.80

Odor

Odorless

Appearance

Solid powder

Melting Point

90 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6U0E0YTP6

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000011 [mmHg]
1.15X10-7 mm Hg @ 22 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

19666-30-9

Metabolism Metabolites

Although, examples of all oxadiazole isomers are known, only the biotransformation pathways of compounds containing 1,2,4-oxdiazole rings have been reported so far. (A15200)

Wikipedia

Oxadiazon

Biological Half Life

5.89 Days

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens
Herbicides

Methods of Manufacturing

Prepn: Brit. Pat 1,110,500 corresp to J. Metivier, R. Boesch, U.S. pat 3,385,862 (both 1968 to Rhone Poulenc).
1,2,4,5-Tetrachlorobenzene + isopropanol + hydrazine + pivaloyl chloride + phosgene (ether formation/amine formation/amide formation/phosgenation)

General Manufacturing Information

Not to be used on red fescue, bentgrass turf, dichronda or centipedegrass.

Analytic Laboratory Methods

FDA Method 212.2. Organochlorine Residues (Nonionic) General Method for Nonfatty Foods Including Acetone Extraction, Isolation in Organic Phase, and Optional Florisil Column Cleanup.
FDA Method 231.1. Organophosphorous Residues General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, and Florisil Column Cleanup.
HERL Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue.
Metabolites can be determined by GLC with thermal-conductivity detection. Oxadiazon residues can be determined by GLC with electrical conductivity detection or by mass spectrometry. Residues in hops can be determined by GLC.

Stability Shelf Life

Stable under normal storage conditions.

Dates

Modify: 2023-08-15
1: Mesléard F, Gauthier-Clerc M, Lambret P. Impact of the insecticide Alphacypermetrine and herbicide Oxadiazon, used singly or in combination, on the most abundant frog in French rice fields, Pelophylax perezi. Aquat Toxicol. 2016 Jul;176:24-9. doi: 10.1016/j.aquatox.2016.04.004. Epub 2016 Apr 7. PubMed PMID: 27107241.
2: Kuwata K, Inoue K, Ichimura R, Takahashi M, Kodama Y, Yoshida M. Constitutive active/androstane receptor, peroxisome proliferator-activated receptor α, and cytotoxicity are involved in oxadiazon-induced liver tumor development in mice. Food Chem Toxicol. 2016 Feb;88:75-86. doi: 10.1016/j.fct.2015.12.017. Epub 2015 Dec 19. PubMed PMID: 26710982.
3: Richert L, Price S, Chesne C, Maita K, Carmichael N. Comparison of the induction of hepatic peroxisome proliferation by the herbicide oxadiazon in vivo in rats, mice, and dogs and in vitro in rat and human hepatocytes. Toxicol Appl Pharmacol. 1996 Nov;141(1):35-43. PubMed PMID: 8917673.
4: Crane DB, Younghans-Haug C. Oxadiazon residue concentrations in sediment, fish, and shellfish from a combined residential/agricultural area in southern California. Bull Environ Contam Toxicol. 1992 Apr;48(4):608-15. PubMed PMID: 1504506.
5: Von Burg R. Oxadiazon. J Appl Toxicol. 1994 Jan-Feb;14(1):69-71. Review. PubMed PMID: 8157873.
6: Garbi C, Casasús L, Martinez-Alvarez R, Ignacio Robla J, Martín M. Biodegradation of oxadiazon by a soil isolated Pseudomonas fluorescens strain CG5: Implementation in an herbicide removal reactor and modelling. Water Res. 2006 Mar;40(6):1217-23. Epub 2006 Mar 3. PubMed PMID: 16516265.
7: Hoque ME, Wilkins RM, Kennedy A, Garratt JA. Sorption behaviour of oxadiazon in tropical rice soils. Water Sci Technol. 2007;56(1):115-21. PubMed PMID: 17711006.
8: Krijt J, van Holsteijn I, Hassing I, Vokurka M, Blaauboer BJ. Effect of diphenyl ether herbicides and oxadiazon on porphyrin biosynthesis in mouse liver, rat primary hepatocyte culture and HepG2 cells. Arch Toxicol. 1993;67(4):255-61. PubMed PMID: 8517781.
9: Navalón A, Prieto A, Araujo L, Vílchez JL. Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Chromatogr A. 2002 Feb 8;946(1-2):239-45. PubMed PMID: 11873973.
10: Iriti M, Castorina G, Picchi V, Faoro F, Gomarasca S. Acute exposure of the aquatic macrophyte Callitriche obtusangula to the herbicide oxadiazon: the protective role of N-acetylcysteine. Chemosphere. 2009 Mar;74(9):1231-7. doi: 10.1016/j.chemosphere.2008.11.025. Epub 2008 Dec 19. PubMed PMID: 19101011.
11: Pinilla P, Ruiz J, Lobo MC, Martínez-Iñigo MJ. Degradation of oxadiazon in a bioreactor integrated in the water closed circuit of a plant nursery. Bioresour Technol. 2008 May;99(7):2177-81. Epub 2007 Jul 12. PubMed PMID: 17629477.
12: Das AC, Debnath A, Mukherjee D. Effect of the herbicides oxadiazon and oxyfluorfen on phosphates solubilizing microorganisms and their persistence in rice fields. Chemosphere. 2003 Oct;53(3):217-21. PubMed PMID: 12919781.
13: Krijt J, Vokurka M. Herbicide oxadiazon induces peroxisome proliferation. Toxicol Appl Pharmacol. 1997 Sep;146(1):170-1. PubMed PMID: 9299609.
14: Ambrosi D, Kearney PC, Macchia JA. Persistence and metabolism of oxadiazon in soils. J Agric Food Chem. 1977 Jul-Aug;25(4):868-72. PubMed PMID: 881508.
15: Li YJ, Huang ZQ, Yi WL. [Determination of oxadiazon residues in cereals by gas chromatography-mass spectrometry]. Se Pu. 2002 Mar;20(2):190-2. Chinese. PubMed PMID: 12541984.
16: Bingham SW, Shaver RL, Guyton CL. Peanut uptake and metabolism of [14C]oxadiazon from soil. J Agric Food Chem. 1980 Jul-Aug;28(4):735-40. PubMed PMID: 7462492.
17: Liu F, Mu W, Wang J. [Quantitative analysis of butachlor, oxadiazon and simetryn by gas chromatography]. Se Pu. 1999 Mar;17(2):217-8. Chinese. PubMed PMID: 12549176.
18: Matringe M, Camadro JM, Labbe P, Scalla R. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, LS 82-556 and M&B 39279. FEBS Lett. 1989 Mar 13;245(1-2):35-8. PubMed PMID: 2522396.
19: Guardigli A, Lefar MS, Gallo MA. Residue uptake and depletion measurements of dietary oxadiazon in mammalian and avian species. Arch Environ Contam Toxicol. 1976;4(2):145-54. PubMed PMID: 1267486.
20: Ambrosi D, Helling CS. Leaching of oxadiazon and phosalone in soils. J Agric Food Chem. 1976 Jan-Feb;25(1):215-7. PubMed PMID: 1002929.

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